2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid
Overview
Description
2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H7BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and hydroxymethyl groups.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involves several biochemical pathways. The reaction begins with the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation, and finally reductive elimination . The result is the formation of a new carbon-carbon bond .
Pharmacokinetics
It’s known that boronic esters, such as this compound, are generally stable and readily prepared . They are also considered environmentally benign .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH can significantly affect the rate of the reaction . The compound is also sensitive to air and moisture, which can affect its stability . Therefore, it’s important to handle and store the compound properly to maintain its efficacy .
Biochemical Analysis
Biochemical Properties
Boronic acids and their esters are known to be involved in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, often forming covalent bonds with them . The nature of these interactions is dependent on the substituents in the aromatic ring .
Cellular Effects
Boronic acids and their esters can influence cell function by interacting with various cellular processes . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids and their esters are known to exert their effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids and their esters are known to undergo hydrolysis, and the rate of this reaction is influenced by the pH and the substituents in the aromatic ring .
Metabolic Pathways
Boronic acids and their esters are known to be involved in various metabolic pathways . They can interact with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids and their esters are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids and their esters can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-fluorobenzaldehyde.
Borylation Reaction: The key step involves the borylation of the aromatic ring using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction introduces the boronic acid functionality.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde or a similar reagent under basic conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency, yield, and purity.
Chemical Reactions Analysis
2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Substitution Reactions: The chlorine and fluorine substituents on the aromatic ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Scientific Research Applications
2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: The compound’s boronic acid functionality makes it useful in the design of enzyme inhibitors, as boronic acids can form reversible covalent bonds with active site serine residues in enzymes.
Industry: The compound is used in the production of advanced materials and polymers, where its unique reactivity can be leveraged to create novel materials with desirable properties
Comparison with Similar Compounds
2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid can be compared with other phenylboronic acids, such as:
2-Chloro-4-(trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group instead of a fluorine and hydroxymethyl group, which can significantly alter its reactivity and applications.
Phenylboronic acid: The simplest member of the phenylboronic acid family, lacking any additional substituents on the aromatic ring. It is less reactive compared to its substituted derivatives.
4-(Hydroxymethyl)phenylboronic acid: Similar to this compound but without the chlorine and fluorine substituents, making it less versatile in certain reactions.
The unique combination of chlorine, fluorine, and hydroxymethyl groups in this compound provides it with distinct reactivity and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-2,11-13H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVWRWZBKIHJER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)CO)F)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185575 | |
Record name | Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-25-0 | |
Record name | Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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